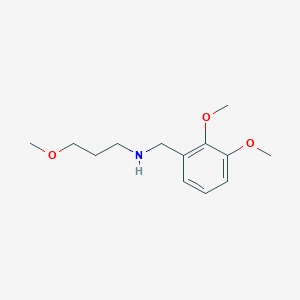
N-(2,3-dimethoxybenzyl)-N-(3-methoxypropyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethoxybenzyl)-N-(3-methoxypropyl)amine, also known as DMMDA-2, is a psychoactive drug that belongs to the phenethylamine family. It was first synthesized in the 1970s and has been studied for its potential therapeutic applications in various fields such as neuroscience and psychiatry.
Wirkmechanismus
N-(2,3-dimethoxybenzyl)-N-(3-methoxypropyl)amine acts as a partial agonist at the 5-HT2A serotonin receptor, which is involved in various physiological and psychological processes. It also has affinity for other serotonin receptors, including 5-HT2C and 5-HT7. N-(2,3-dimethoxybenzyl)-N-(3-methoxypropyl)amine has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
N-(2,3-dimethoxybenzyl)-N-(3-methoxypropyl)amine has been shown to produce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiration rate. It has also been shown to affect mood, perception, and cognition, with reports of altered sensory perception and enhanced creativity.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-dimethoxybenzyl)-N-(3-methoxypropyl)amine has several advantages for lab experiments, including its potency, selectivity for serotonin receptors, and ability to produce consistent effects. However, it also has limitations, including its potential for abuse and the need for careful regulation and monitoring.
Zukünftige Richtungen
There are several future directions for N-(2,3-dimethoxybenzyl)-N-(3-methoxypropyl)amine research, including further investigation of its potential therapeutic applications in neuroscience and psychiatry, as well as its potential use in cancer research. Additionally, more research is needed to understand the long-term effects of N-(2,3-dimethoxybenzyl)-N-(3-methoxypropyl)amine use and its potential for abuse. Finally, further investigation is needed to optimize the synthesis method for N-(2,3-dimethoxybenzyl)-N-(3-methoxypropyl)amine and to develop more efficient and cost-effective methods for its production.
Synthesemethoden
N-(2,3-dimethoxybenzyl)-N-(3-methoxypropyl)amine can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with nitroethane, followed by reduction of the nitro group with lithium aluminum hydride and subsequent reductive amination with 3-methoxypropylamine. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dimethoxybenzyl)-N-(3-methoxypropyl)amine has been studied for its potential use in various research fields. In neuroscience, it has been investigated for its effects on serotonin receptors and its potential as a therapeutic agent for depression and anxiety disorders. In psychiatry, it has been studied for its potential use in the treatment of addiction and substance abuse disorders. N-(2,3-dimethoxybenzyl)-N-(3-methoxypropyl)amine has also been investigated for its potential use in cancer research as a potential anti-cancer agent.
Eigenschaften
Produktname |
N-(2,3-dimethoxybenzyl)-N-(3-methoxypropyl)amine |
|---|---|
Molekularformel |
C13H21NO3 |
Molekulargewicht |
239.31 g/mol |
IUPAC-Name |
N-[(2,3-dimethoxyphenyl)methyl]-3-methoxypropan-1-amine |
InChI |
InChI=1S/C13H21NO3/c1-15-9-5-8-14-10-11-6-4-7-12(16-2)13(11)17-3/h4,6-7,14H,5,8-10H2,1-3H3 |
InChI-Schlüssel |
PZZPTTWNGVXSJR-UHFFFAOYSA-N |
SMILES |
COCCCNCC1=C(C(=CC=C1)OC)OC |
Kanonische SMILES |
COCCCNCC1=C(C(=CC=C1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(2,4,4-Trimethylpentan-2-yl)amino]methyl}benzoic acid](/img/structure/B275508.png)

![4-{[(2-Hydroxy-2-phenylethyl)amino]methyl}benzoic acid](/img/structure/B275512.png)
![2-[(3-Chloro-4-ethoxybenzyl)amino]-1-phenylethanol](/img/structure/B275513.png)
![2-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B275515.png)
![1-[(3-Bromo-4-ethoxybenzyl)amino]propan-2-ol](/img/structure/B275519.png)
![1-[(3-Chloro-4-ethoxybenzyl)amino]propan-2-ol](/img/structure/B275520.png)

![1-[4-(benzyloxy)-3-bromophenyl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B275523.png)
![2-{[4-(Benzyloxy)-3-chlorobenzyl]amino}-2-methylpropan-1-ol](/img/structure/B275524.png)
![2-{[4-(Benzyloxy)-3-bromobenzyl]amino}-2-methylpropan-1-ol](/img/structure/B275525.png)
![2-{[4-(Benzyloxy)-3-chlorobenzyl]amino}ethanol](/img/structure/B275528.png)
![2-[(3-Bromo-4-ethoxybenzyl)amino]ethanol](/img/structure/B275529.png)
![2-[(3-Chloro-4-ethoxybenzyl)amino]ethanol](/img/structure/B275530.png)